Vallesamine N-oxide
Description
Overview of N-Oxide Chemistry in Natural Products
N-oxides are a class of chemical compounds characterized by a nitrogen-oxygen coordinate covalent bond (R₃N⁺−O⁻). This functional group significantly impacts the chemical and physical properties of the molecule, including increased polarity and improved solubility in polar solvents compared to their non-oxidized counterparts. rsc.orgwikipedia.orgclinisciences.com N-oxides are found in various natural sources, including plants, microorganisms, and animals. acs.org Numerous N-oxides derived from alkaloids have been described, exhibiting diverse biological activities. acs.org The presence of the N-oxide group can influence pharmacological properties such as bioavailability and metabolic stability. mdpi.com While traditionally prepared by oxidation of tertiary or heteroaromatic amines, the presence of N-oxides in nature was a relatively recent discovery, with trimethylamine (B31210) oxide reported in shark muscle in 1909. clockss.org The N-oxide moiety can be critical for biomedical applications, potentially increasing water solubility or decreasing membrane permeability. acs.org
Significance of Monoterpene Indole (B1671886) Alkaloids in Chemical Biology
Monoterpene indole alkaloids (MIAs) represent a large and diverse group of plant-produced natural products, with over 3000 identified structures. biorxiv.org They are considered an extremely important source of drug leads due to their chemical diversity and biological activities. nih.govresearchgate.net MIAs have significant therapeutic value and include compounds used as anticancer, antimalarial, antiarrhythmic, and antihypertension agents. nih.govresearchgate.netacs.org Examples of medicinally important MIAs include vinblastine (B1199706) and vincristine, used in chemotherapy, and reserpine, used as a tranquillizer. nih.gov The complex biosynthesis of MIAs involves the assembly of tryptamine (B22526) with a secoiridoid to form strictosidine, a central intermediate from which all known MIAs are derived. biorxiv.orgmdpi.com The low concentrations of many valuable MIAs in their native plant sources present challenges for production, driving research into alternative methods such as metabolic engineering in heterologous hosts. biorxiv.orgmdpi.com
Historical Context of Vallesamine-Type Alkaloid Research
Vallesamine is a monoterpene indole alkaloid that belongs to a series of indole alkaloids lacking one of the original carbon atoms (C-2) of tryptophan. rsc.org Research into Vallesamine and related alkaloids has explored their synthesis and potential biogenetic pathways. rsc.orgresearchgate.net Early suggestions proposed that Vallesamine-type alkaloids might be formed through the biochemical fragmentation of N-oxides. rsc.org Although later biosynthetic studies indicated modifications to the initially proposed mechanisms, the inherent reactivity of N-oxide systems in the context of alkaloid transformations has been a subject of attention. rsc.org Vallesamine-type alkaloids, along with stemmadenine (B1243487), form a restrictive subgroup of MIAs defined by the cleavage of a specific bond in the Strychnos group's scaffold. researchgate.net Historical research has involved the isolation of Vallesamine from plant sources and investigations into its structural characteristics. clockss.orgresearchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
126594-73-8 |
|---|---|
Molecular Formula |
C20H24N2O4 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
methyl 14-ethylidene-12-(hydroxymethyl)-1-oxido-10-aza-1-azoniatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene-12-carboxylate |
InChI |
InChI=1S/C20H24N2O4/c1-3-13-10-22(25)9-8-16(13)20(12-23,19(24)26-2)18-15(11-22)14-6-4-5-7-17(14)21-18/h3-7,16,21,23H,8-12H2,1-2H3 |
InChI Key |
CWLUMLLPZBYHMO-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1C[N+]2(CCC1C(C3=C(C2)C4=CC=CC=C4N3)(CO)C(=O)OC)[O-] |
Appearance |
Powder |
Origin of Product |
United States |
Occurrence and Biogenetic Studies of Vallesamine N Oxide
Natural Distribution and Isolation from Botanical Sources
Vallesamine N-oxide, a monoterpenoid indole (B1671886) alkaloid, is a naturally occurring compound found within the plant kingdom. Its distribution, while not widespread, is notable in specific genera, particularly within the Apocynaceae family. The isolation and characterization of this and related alkaloid N-oxides have been a subject of phytochemical research, shedding light on the chemical diversity of these plants.
Alstonia scholaris Alkaloids and this compound Isolation
Alstonia scholaris (L.) R. Br., commonly known as the devil's tree, is a rich source of a diverse array of indole alkaloids. phcogrev.comresearchgate.net this compound has been successfully isolated from the leaves of this plant. medchemexpress.commedchemexpress.euchemondis.comclinisciences.com Specifically, research on Alstonia scholaris collected from various locations has led to the identification of several vallesamine-type alkaloids, including 19,20-E-vallesamine N-oxide. nottingham.ac.ukum.edu.my The isolation process typically involves extraction from the plant material, followed by chromatographic separation techniques to purify the individual alkaloids. researchgate.net
Alongside this compound, a multitude of other alkaloids have been identified in Alstonia scholaris, showcasing its complex phytochemical profile. These include, but are not limited to, picrinine, strictamine, nareline, scholaricine, and various vallesamine derivatives such as 19,20-Z-Vallesamine and 19,20-E-Vallesamine. phcogrev.comnih.govaip.org The co-occurrence of these compounds suggests a shared biosynthetic origin.
**Table 1: Selected Alkaloids Isolated from *Alstonia scholaris***
| Alkaloid | Plant Part | Reference |
|---|---|---|
| This compound | Leaves | medchemexpress.commedchemexpress.euchemondis.comclinisciences.comresearchgate.net |
| 19,20-E-Vallesamine N-oxide | Leaves, Bark, Flowers | nottingham.ac.ukum.edu.my |
| Picrinine | Fruit pods, Flowers | researchgate.netnih.gov |
| Strictamine | Fruit pods | nih.govaip.org |
| Nareline | Fruit pods | nih.gov |
| Scholaricine | Not specified | phcogrev.com |
| 19,20-Z-Vallesamine | Leaves, Bark, Flowers | phcogrev.comnottingham.ac.ukum.edu.my |
| 19,20-E-Vallesamine | Leaves, Bark, Flowers | phcogrev.comnottingham.ac.ukum.edu.my |
| Akuammidine | Leaves | phcogrev.comaip.org |
| Echitamine | Not specified | phcogrev.com |
Other Alstonia Species and Related Alkaloid N-oxides
The occurrence of alkaloid N-oxides is not limited to Alstonia scholaris. Other species within the Alstonia genus are also known to produce these compounds. For instance, a variety of vallesamine-type alkaloids have been isolated from Alstonia angustiloba and Alstonia pneumatophora. researchgate.net Research has also identified several alkaloid N-oxides in the bark of Alstonia scholaris, including echitamidine (B1215145) N-oxide and akuammicine (B1666747) N-oxide. nih.gov Furthermore, studies on Alstonia glaucescens have reported the presence of echitamidine-N-Oxide and N-bdemethylechtamine-N-oxide. phcogrev.com The presence of these related N-oxides across different Alstonia species highlights a common metabolic pathway within this genus. mdpi.com
General Occurrence of Alkaloid N-oxides in Nature
Alkaloid N-oxides are a class of naturally occurring compounds found in various plants, microorganisms, and even animals. nih.gov They are often found alongside their corresponding tertiary amine alkaloids. nih.gov The N-oxide functional group can significantly alter the polarity and biological properties of the parent alkaloid. clockss.org While initially sometimes considered artifacts of the isolation process, many alkaloid N-oxides have been confirmed as genuine natural products. clockss.org Their distribution spans across different plant families, including Apocynaceae, Asteraceae, Boraginaceae, and Leguminosae. mdpi.comnih.gov The role of N-oxides in nature is multifaceted, potentially involving detoxification, storage, and transport of alkaloids within the plant.
Biosynthetic Pathways and Proposed Intermediates
The biogenesis of this compound is intricately linked to the broader pathways of monoterpenoid indole alkaloid biosynthesis. Understanding its formation requires examining its relationship with key precursor alkaloids and the enzymatic processes that govern these transformations.
Biogenetic Relationship to Stemmadenine-Type Alkaloids
Vallesamine-type alkaloids are considered to be biogenetically derived from stemmadenine-type alkaloids. researchgate.netrsc.org Stemmadenine (B1243487) itself is a crucial intermediate in the biosynthesis of numerous monoterpenoid indole alkaloids. rsc.org The proposed biogenetic conversion of stemmadenine-type alkaloids to vallesamine-type congeners involves a key fragmentation reaction. rsc.org A laboratory model has demonstrated that vallesamine can be synthesized from stemmadenine through a process that mimics a plausible biosynthetic route. rsc.org This transformation is thought to proceed via a stemmadenine N-oxide intermediate. rsc.org
Enzymatic Transformations in this compound Biogenesis
The formation of the N-oxide functionality in alkaloids is an enzymatic process. nih.gov In general, the biosynthesis of N-oxides involves the action of monooxygenases, which introduce an oxygen atom onto the nitrogen of the parent amine. mdpi.com While the specific enzymes responsible for the N-oxidation of vallesamine have not been fully characterized, the general mechanism of enzymatic N-oxidation is understood. These enzymatic reactions are often highly specific and play a crucial role in the diversification of alkaloid structures within a plant. nih.gov The conversion of stemmadenine to vallesamine is proposed to involve a modified Polonovsky-type reaction occurring on the stemmadenine N-oxide intermediate, a reaction that can be facilitated by enzymatic activity within the plant. rsc.org This suggests that the biosynthesis of this compound is likely a multi-step process involving several specific enzymes. nih.govrsc.org
Laboratory Models for this compound Formation (e.g., Modified Polonovsky Reaction)
A laboratory model that mimics the proposed biogenesis of vallesamine has been successfully developed. rsc.orgrsc.org This model utilizes a partial synthesis from the precursor alkaloid stemmadenine. rsc.orgrsc.orgresearchgate.net The key transformation is a modified Polonovsky reaction performed on stemmadenine N-oxide. rsc.orgresearchgate.net
The Polonovski reaction traditionally involves the reaction of a tertiary amine N-oxide with acetic anhydride (B1165640). organicreactions.org However, a significant modification, sometimes called the Polonovski-Potier reaction, uses trifluoroacetic anhydride (TFAA) instead. clockss.orgresearchgate.net This modified version is conducted under milder conditions and allows the reaction to be stopped at the iminium ion stage, which is a crucial intermediate. researchgate.netorganicreactions.org
In the laboratory synthesis of vallesamine, stemmadenine is first converted to its N-oxide. rsc.org Treatment of the trifluoroacetate (B77799) of stemmadenine N-oxide with TFAA initiates the modified Polonovsky reaction. clockss.orgrsc.org This leads to a fragmentation and subsequent reclosure of the molecular structure to yield vallesamine. rsc.org This successful in-vitro transformation provides a strong chemical model supporting the hypothesis that N-oxides are key intermediates in the natural biosynthesis of vallesamine and related alkaloids. rsc.orgcapes.gov.br
Table 2: Laboratory Model for Vallesamine Formation
| Precursor | Key Reagent | Reaction Type | Product |
|---|
Chemo-enzymatic Approaches to N-Oxide Biosynthesis Research
Chemo-enzymatic synthesis, which integrates the high selectivity of biocatalysts with the versatility of chemical reactions, is a powerful strategy for producing and studying complex natural products like alkaloid N-oxides. nih.govfrontiersin.org This approach allows researchers to harness the regio- and stereoselectivity of enzymatic transformations while utilizing organic chemistry for bond formations that are not easily achieved through purely biological means. nih.gov
In the context of N-oxide biosynthesis research, chemo-enzymatic methods can be applied in several ways. Enzymes are particularly useful for selective oxidation reactions. acs.org For instance, N-oxygenases, a class of enzymes responsible for N-oxidation in natural product biosynthesis, can be used. nih.gov While specific enzymes for this compound formation are still under investigation, research on other natural products provides a framework. nih.govuniversiteitleiden.nl For example, flavin-dependent amine oxidases have been employed for various transformations on nitrogen-containing rings. nih.gov
A typical chemo-enzymatic strategy might involve:
Chemical synthesis of a suitable precursor molecule. frontiersin.org
An enzymatic step, such as oxidation by a specific oxidase or peroxidase, to install the N-oxide functionality with high selectivity. acs.org This avoids the need for protecting groups and often proceeds under mild conditions. frontiersin.org
Further chemical modification of the enzymatically generated product to yield the final target molecule or its analogues. nih.gov
This hybrid approach not only facilitates the synthesis of complex molecules but also helps in elucidating biosynthetic pathways by allowing for the creation and testing of proposed intermediates. nih.govfrontiersin.org The use of enzymes like laccases or lipases in combination with chemical steps to produce various oxides showcases the potential of these methods. researchgate.net
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 19,20-E-vallesamine N-oxide |
| Strictamine |
| Stemmadenine |
| Stemmadenine N-oxide |
| Secodine |
Preparation and Characterization of this compound Derivatives
The preparation of this compound derivatives often involves the modification of related alkaloid structures, particularly those from the stemmadenine family, which are biogenetic precursors to vallesamine. Characterization of these derivatives relies on standard spectroscopic techniques to confirm their structures and purity.
Amine oxides, in general, are typically prepared by the oxidation of corresponding tertiary amines using oxidizing agents such as hydrogen peroxide or peroxyacids. nih.govthegoodscentscompany.com This method could, in principle, be applied to synthesize this compound from Vallesamine, although specific details for this direct conversion were not extensively found in the search results.
Characterization of alkaloid N-oxides and their derivatives commonly utilizes spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool, with the introduction of the N-oxide function causing downfield shifts in the 1H and 13C NMR spectra for neighboring groups compared to the parent amine. nih.gov Thin-layer chromatography (TLC) with visualizing agents like Dragendorff reagent can also be used to monitor the presence of aliphatic N-oxide products. nih.gov Other techniques such as melting point determination, high-resolution mass spectrometry, infrared (IR) spectroscopy, and ultraviolet (UV) spectroscopy are also employed for comprehensive characterization. wikipedia.org Circular Dichroism (CD) spectroscopy can be valuable for determining the stereochemistry of chiral N-oxide derivatives. wikipedia.org
Structural Modifications and Analog Synthesis
Structural modifications and the synthesis of analogs involving the this compound scaffold can be achieved through various chemical transformations. A notable example involves the synthesis of vallesamine and its acetate (B1210297) from stemmadenine N-oxide and stemmadenine acetate N-oxide, respectively. wikipedia.org This transformation serves as a laboratory model for the potential biogenetic conversion of stemmadenine-type alkaloids to vallesamine-type alkaloids. wikipedia.org
The conversion of stemmadenine N-oxide (7) and stemmadenine acetate N-oxide (8) to vallesamine (9) and vallesamine acetate (10) has been reported using a modified Polonovsky reaction. wikipedia.org This reaction sequence involves treatment with trifluoroacetic anhydride (TFAA) at low temperatures (-5 °C), followed by mild hydrolysis with NaOH and subsequent acidification. wikipedia.org
The yields for this transformation were reported as follows:
| Starting Material | Product | Yield (%) |
| Stemmadenine N-oxide (7) | Vallesamine (9) | 25 |
| Stemmadenine acetate N-oxide (8) | Vallesamine acetate (10) | 12 |
This modified Polonovsky reaction on the N-oxides of stemmadenine derivatives leads to fragmentation and subsequent reclosure, resulting in the vallesamine skeleton. wikipedia.org This demonstrates a method for synthesizing vallesamine analogs from related N-oxide precursors.
Another reported derivative is 19,20-E-vallesamine N-oxide, indicating that modifications on the vallesamine structure can also be carried out at the N-oxide stage or that different isomeric forms of this compound exist. nih.gov
Functional Group Interconversions on the this compound Scaffold
Functional group interconversions on the this compound scaffold, or on related N-oxide precursors leading to vallesamine derivatives, are central to their chemical manipulation. The modified Polonovsky reaction described above is a prime example of a complex functional group interconversion that transforms the stemmadenine N-oxide skeleton into the vallesamine skeleton. wikipedia.org This process involves the rearrangement and cleavage of bonds within the molecule, coupled with the introduction and modification of functional groups, ultimately leading to a contracted ring system characteristic of vallesamine. wikipedia.org
General reactions of amine N-oxides also represent potential functional group interconversions that could be applied to this compound or its derivatives. These include:
Reduction: Amine oxides can be readily reduced back to their corresponding tertiary amines using various reducing agents such as lithium aluminum hydride, sodium borohydride, catalytic hydrogenation, or by using metals like zinc or iron in acidic conditions. thegoodscentscompany.com This allows for the removal of the N-oxide function.
Rearrangements: Amine oxides can undergo various rearrangements, such as the Meisenheimer rearrangement (for N-allyl and N-benzyl derivatives) or the Cope elimination (for N-alkyl derivatives with a β-hydrogen). nih.gov While the direct application of these to this compound is not specifically detailed in the search results, these reactions represent pathways for structural modification and functional group interconversion depending on the substituents around the nitrogen. The Polonovsky reaction, as seen in the conversion of stemmadenine N-oxide to vallesamine, is a type of fragmentation-rearrangement reaction initiated by electrophilic activation of the N-oxide oxygen. nih.govnih.gov
These transformations highlight the reactivity of the N-oxide functional group and its utility in mediating significant structural and functional changes within complex alkaloid scaffolds, contributing to the diversity of observed natural products and providing routes for the synthesis of analogs.
Occurrence and Isolation
Vallesamine N-oxide has been isolated from natural sources, specifically from the leaves of Alstonia scholaris. chemicalbook.commedchemexpress.commedchemexpress.com Alstonia scholaris is a plant known to contain a variety of alkaloids, including monoterpenoid indole (B1671886) alkaloids. researchgate.netresearchgate.netnih.gov The isolation of alkaloids from plant material typically involves extraction procedures followed by various chromatographic techniques to separate and purify individual compounds. Research has sometimes involved titrating N-oxides present in initial extracts and then reducing them before separation to simplify extraction problems. clockss.org
Advanced Spectroscopic and Analytical Characterization of Vallesamine N Oxide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for the detailed structural analysis of organic compounds like Vallesamine N-oxide. By analyzing how atomic nuclei respond to a magnetic field and radiofrequency pulses, researchers can deduce the compound's structure.
One-Dimensional (1D) NMR (¹H, ¹³C) Spectral Analysis
One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, provide fundamental information about the types of atoms present and their local electronic environments.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound reveals the different types of hydrogen atoms in the molecule, their relative numbers, and their coupling interactions with neighboring protons. Chemical shifts (δ) indicate the electronic environment of each proton, while splitting patterns (multiplicity) and coupling constants (J values) provide information about the connectivity of protons through chemical bonds. Analysis of ¹H NMR spectra is a primary step in identifying key structural features such as aromatic rings, aliphatic chains, and protons adjacent to heteroatoms. rhhz.netresearchgate.net
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. Each distinct carbon atom in the molecule gives rise to a signal at a characteristic chemical shift. ¹³C NMR, often coupled with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), helps in determining the number of carbons and classifying them as methyl, methylene, methine, or quaternary carbons. rhhz.netutah.edu This information is vital for constructing the carbon framework of the molecule.
While specific 1D NMR data for this compound itself is not extensively detailed in the provided search results, studies on related alkaloids and N-oxides highlight the typical application of these techniques for structural analysis. For instance, ¹H and ¹³C NMR data have been used to characterize other monoterpenoid indole (B1671886) alkaloids and N-oxides, providing insights into chemical shifts and coupling patterns characteristic of these compound classes. rhhz.netderpharmachemica.comrsc.org
Microcryoprobe NMR Applications for Limited Sample Amounts
Microcryoprobe NMR technology offers significantly enhanced sensitivity compared to conventional NMR probes. bruker.combruker.com This is particularly advantageous when dealing with limited sample quantities, which is often the case with natural products isolated from plant sources. Microcryoprobes achieve higher sensitivity by cooling the detection coils, which reduces thermal noise. bruker.com This allows for obtaining high-quality NMR spectra from smaller amounts of sample or in shorter acquisition times, making structural elucidation of rare or difficult-to-isolate compounds like some alkaloid N-oxides more feasible. bruker.com While direct application to this compound is not explicitly mentioned in the provided context, the principle of using microcryoprobes for limited natural product samples is well-established and would be applicable to this compound if sample availability were a constraint.
Mass Spectrometry (MS) for Molecular Structure Determination
Mass spectrometry provides crucial information about the molecular weight and fragmentation behavior of this compound, complementing the structural details obtained from NMR. nih.govspectroscopyonline.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS), such as HR-ESI-MS, provides highly accurate measurements of the mass-to-charge ratio (m/z) of ions. researchgate.netnih.govnawah-scientific.com This allows for the determination of the elemental composition of the compound and its fragments. nih.gov The accurate mass obtained from HRMS can confirm the molecular formula of this compound, which is essential for validating proposed structures. rhhz.net In the case of alkaloid N-oxides, HRMS can confirm the presence of the additional oxygen atom compared to the parent alkaloid. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for analyzing polar and thermolabile compounds like alkaloids and their N-oxides. conicet.gov.arnih.gov ESI typically produces protonated molecules ([M+H]⁺) or other adduct ions, providing the molecular weight of the intact compound. conicet.gov.arupce.czmassbank.eu Tandem MS (MS/MS) experiments, often performed in conjunction with ESI, involve fragmenting the parent ion and analyzing the resulting fragment ions. conicet.gov.arupce.cz The fragmentation pattern provides structural information by revealing the masses of subunits within the molecule. ESI-MS has been successfully applied to the characterization of various alkaloid N-oxides, providing molecular ion information and fragmentation data that aid in structural confirmation and the identification of related compounds. derpharmachemica.comnih.govconicet.gov.arupce.czresearchgate.netmdpi.com
Collision-Induced Dissociation (CID) Fragmentation Pathways
Collision-Induced Dissociation (CID) mass spectrometry is a crucial technique for obtaining structural information about protonated or charged molecules by inducing fragmentation. For N-oxides, including those related to alkaloids, characteristic fragmentation pathways are often observed. A common fragmentation involves the loss of the oxygen atom or a hydroxyl radical from the N-oxide functionality. fishersci.co.uknih.gov This "deoxygenation" process can be influenced by factors such as thermal activation in the ionization source. nih.gov
While specific CID fragmentation data for this compound was not available in the consulted literature, based on the behavior of other N-oxides, its CID mass spectrum would likely show a significant fragment ion corresponding to the loss of oxygen or a hydroxyl radical from the protonated molecule ([M+H-O]+ or [M+H-OH]•+). Further fragmentation of these ions and the parent ion would yield smaller diagnostic fragments, providing insights into the connectivity and substructures of the Vallesamine core and the N-oxide modification.
A hypothetical representation of expected CID data might look like this, illustrating the type of information obtained:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Formula | Possible Structural Assignment |
| [M+H]+ | [M+H-16]+ | O | [C20H25N2O2]+ | Deoxygenated Vallesamine |
| [M+H]+ | [M+H-17]+ | OH• | [C20H24N2O2]•+ | Radical cation after OH loss |
| [M+H]+ | Fragment A | Neutral 1 | Formula A | Substructure A |
| [M+H-16]+ | Fragment B | Neutral 2 | Formula B | Substructure B |
Note: The m/z values, neutral losses, formulas, and assignments in this table are illustrative examples based on general N-oxide fragmentation principles and the molecular formula of Vallesamine (C20H24N2O3). Specific experimental data for this compound is required for actual values and assignments.
Chiroptical Spectroscopy for Absolute Configuration Assignment
Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful technique for determining the absolute configuration of chiral molecules in solution. nih.govfishersci.co.uk This method relies on the differential absorption of left and right circularly polarized light by a chiral sample at different wavelengths. nih.govfishersci.co.ukthegoodscentscompany.com The resulting CD spectrum, which plots the differential absorption against wavelength, provides a unique spectroscopic fingerprint related to the molecule's three-dimensional structure and the electronic transitions of its chromophores within a chiral environment. thegoodscentscompany.com
For complex molecules like this compound, which possesses multiple stereogenic centers, determining the absolute configuration is critical for understanding its properties and potential interactions. While X-ray crystallography can provide definitive absolute configuration, it requires suitable single crystals, which may not always be obtainable. fishersci.co.uk CD spectroscopy, especially when combined with theoretical calculations such as Time-Dependent Density Functional Theory (TDDFT), offers a valuable alternative for absolute configuration assignment in solution.
Circular Dichroism (CD) Spectroscopy
Determining the absolute configuration using ECD typically involves comparing the experimentally obtained CD spectrum with theoretically calculated spectra for possible stereoisomers. nih.gov Computational methods, such as TDDFT, can predict the ECD spectra for different configurations. A strong correlation between the experimental and a calculated spectrum for a specific stereoisomer provides compelling evidence for the absolute configuration. This approach has been successfully applied to determine the absolute configuration of other N-oxide alkaloids.
While a specific experimental CD spectrum for this compound was not found in the search results, the application of ECD to related vallesamine-type alkaloids and other N-oxides indicates its relevance. An experimental CD spectrum of this compound would show positive and negative Cotton effects (bands in the spectrum) at specific wavelengths, the signs and intensities of which are indicative of the absolute configuration.
A hypothetical CD data representation could involve a table summarizing key spectral features:
| Wavelength (nm) | ΔAbsorbance (mdeg) | Ellipticity (degrees) |
| λ1 | +/- Value 1 | +/- Value A |
| λ2 | +/- Value 2 | +/- Value B |
| λ3 | +/- Value 3 | +/- Value C |
Note: The values in this table are illustrative. Actual experimental CD data for this compound is required for specific values.
Comparison of such experimental data with calculated ECD spectra for different possible stereoisomers would be the basis for assigning the absolute configuration of this compound.
X-ray Crystallography in the Context of this compound Analogs
X-ray crystallography is a definitive technique for determining the three-dimensional structure of a molecule, including the precise positions of atoms and, for chiral molecules, their absolute configuration, provided suitable single crystals can be obtained. fishersci.co.uk While direct X-ray crystallographic data for this compound was not found, studies on related N-oxide indole alkaloids demonstrate the applicability and value of this technique in this class of compounds.
For example, the absolute configuration of Alstobrogaline, an N-oxide indole alkaloid structurally related to Vallesamine, was established by X-ray diffraction analysis, confirming the configurations at its stereocenters. Similarly, X-ray analysis was used to assign the absolute configuration of an azelastine (B1213491) N-oxide isomer. These examples highlight that if this compound can be crystallized to yield diffraction-quality single crystals, X-ray crystallography would provide unambiguous structural information, including bond lengths, bond angles, and torsional angles, as well as confirm the absolute configuration determined by other methods like CD spectroscopy.
The data obtained from X-ray crystallography is typically presented as a crystallographic report, including crystal data, data collection and refinement parameters, atomic coordinates, bond lengths, bond angles, and torsion angles. A key parameter for absolute configuration determination using X-ray is the Flack parameter or Hooft parameter, which should ideally be close to zero for a correct assignment in the presence of anomalous dispersion.
Integration of Analytical Techniques for Comprehensive Structural Elucidation
The comprehensive structural elucidation of a complex natural product like this compound rarely relies on a single analytical technique. Instead, an integrated approach combining data from multiple spectroscopic and analytical methods is essential to provide a complete and confident structural assignment.
Mass spectrometry, including CID experiments, provides crucial information about the molecular weight and fragmentation patterns, which helps in determining the elemental composition and identifying key structural fragments. NMR spectroscopy (though not a focus of this specific outline) is indispensable for determining the connectivity of atoms and the relative stereochemistry through analysis of chemical shifts, coupling constants, and NOE correlations.
Chiroptical spectroscopy, particularly ECD, is vital for assigning the absolute configuration, especially when combined with computational methods. nih.gov This complements the relative stereochemistry determined by NMR. X-ray crystallography, when feasible, provides the most definitive 3D structural information and absolute configuration. fishersci.co.uk
Chromatographic techniques, such as HPLC or UPLC coupled with MS (LC-MS), are often employed for the isolation and purification of the compound and for monitoring its purity, providing the sample necessary for detailed spectroscopic analysis. The combination of these techniques allows for a synergistic approach, where the strengths of each method compensate for the limitations of others, leading to a robust and reliable structural elucidation of this compound.
The detailed research findings from these integrated techniques contribute to a complete understanding of the molecular structure, including the planar structure, relative stereochemistry, and absolute configuration of this compound.
Biological Relevance and Mechanistic Studies of this compound
Role of N-Oxide Functionality in Biological Systems
The N-oxide functional group, characterized by a dative covalent bond between nitrogen and oxygen (N⁺–O⁻), imparts significant and distinct physicochemical properties to a molecule compared to its parent amine. rsc.org These properties play a crucial role in the molecule's behavior within biological systems. acs.orgnih.gov
The N⁺–O⁻ bond is highly polar, with a large dipole moment typically ranging from 4.0 to 5.0 Debye. acs.org This zwitterionic character makes the N-oxide group a strong hydrogen bond acceptor, capable of forming robust interactions with water and biological macromolecules like proteins. acs.orgnih.govmdpi.com This enhanced polarity significantly increases the water solubility of molecules and generally decreases their permeability across lipid membranes. acs.orgnih.govnih.gov
The ability of the N-oxide group to act as an effective Lewis base in hydrogen and halogen bonds is a critical property from a crystal engineering perspective, as it influences the energy and stability of intermolecular interactions. researchgate.net Studies on trimethylamine-N-oxide (TMAO), a common osmolyte, show that it can strengthen charge-charge interactions by reducing the enthalpic penalty of bringing ions close together, an effect mediated by its influence on ion-solvent interactions. njit.edu The introduction of an N-oxide can also affect a molecule's electronic properties; for instance, in bithiazole-containing materials, N-oxidation was found to alter the electronic band gap and induce strong intramolecular chalcogen bonding, leading to a more rigid conjugated system. rsc.org
Table 1: Physicochemical Properties of the N-Oxide Functional Group
| Property | Description | Biological Implication |
|---|---|---|
| Polarity | High dipole moment (4.0-5.0 D) due to the N⁺–O⁻ zwitterionic character. acs.org | Influences molecular conformation and interactions with polar environments. |
| Hydrogen Bonding | Acts as a strong hydrogen bond acceptor. acs.orgnih.govmdpi.com | Enhances water solubility and interaction with biological targets. rsc.orgacs.org |
| Solubility | Generally increases aqueous solubility compared to the parent amine. acs.orgnih.gov | Affects biodistribution and excretion pathways. |
| Membrane Permeability | Tends to decrease permeability across lipid membranes. acs.orgnih.gov | Can alter the cellular uptake and distribution of a compound. clockss.org |
N-oxides exhibit a dual nature in biological systems; they can be chemically inert or display significant redox reactivity, depending on the substituents on the molecule. acs.orgnih.gov This redox activity is a cornerstone of their biological function, particularly in the context of prodrug activation. acs.org Many N-oxides can be reduced back to their corresponding tertiary amines through enzymatic processes, a biotransformation that is especially favored in hypoxic (low-oxygen) environments. rsc.orgacs.org This selective reduction in hypoxic tissues, such as those found in solid tumors, is a widely explored strategy in cancer therapy. acs.org
The ease of reduction varies, with amine oxides generally being more readily reduced than aromatic N-oxides. acs.org The reduction can be mediated by various enzyme systems. researchgate.net For example, the reduction of some N-oxides is linked to cytochrome P450 oxidoreductases. acs.org In other cases, enzymes such as aldehyde oxidase, xanthine (B1682287) oxidase, and cytochrome b5 reductase have been implicated in the enzymatic reduction of N-oxides. researchgate.net Non-enzymatic reduction is also possible, for instance, through the action of Fe(II) ions, which can de-oxygenate N-oxides. rsc.org This reactivity underpins the development of fluorescent probes that "turn on" upon reduction of an N-oxide group. rsc.org
This compound is an alkaloid found in plants such as Alstonia scholaris. nottingham.ac.ukdntb.gov.ua Research suggests that N-oxides, in general, are not merely metabolic byproducts but can be key biosynthetic intermediates. clockss.orgrsc.org In some organisms, N-oxides are the primary products of a biosynthetic pathway and accumulate as such, possessing different physicochemical properties, like membrane permeability, than their tertiary amine counterparts. clockss.org
A laboratory model for the biosynthesis of vallesamine provides strong evidence for the role of an N-oxide precursor. rsc.org In this model, the transformation of stemmadenine (B1243487) N-oxide into vallesamine occurs via a modified Polonovsky reaction. rsc.org This process involves the fragmentation of the N-oxide, suggesting that N-oxides may be the true precursors for the 'nor' series of alkaloids, a class to which vallesamine belongs. rsc.org This hypothesis, which does not require a decarboxylation step during fragmentation, aligns with tracer experiments in the field. rsc.org The potential for this compound to serve as an intermediate in alkaloid biosynthesis has also been noted in studies of Catharanthus roseus cell cultures. universiteitleiden.nl The role of N-oxides as pivotal intermediates at metabolic junctions is further exemplified by the case of dihydrosydnone N-oxide, which sits (B43327) at a branch point in the biosynthesis of two distinct natural products, fragin and valdiazen. nih.gov
Some natural N-oxides, including vallesamine N4-oxide, have been reported to possess biological activities, such as antibacterial effects. nottingham.ac.uk
Enzymatic Biotransformations of N-Oxides (Non-Human Context)
The formation of N-oxides from tertiary amines and other nitrogen-containing compounds is a significant metabolic pathway in many organisms. This biotransformation is primarily catalyzed by two major superfamilies of enzymes: Cytochrome P450s and Flavin-containing monooxygenases. hyphadiscovery.com
The cytochrome P450 (P450) superfamily of heme-containing monooxygenases plays a critical role in the metabolism of a vast array of xenobiotics and endogenous compounds. psu.edu N-oxidation is a common reaction catalyzed by these enzymes. hyphadiscovery.com P450s are membrane-tethered enzymes that activate molecular oxygen to insert one oxygen atom into a substrate. psu.eduacs.org
Numerous P450 isoforms have been shown to catalyze N-oxidation reactions. For example, studies on voriconazole (B182144) identified CYP2C9, CYP2C19, and CYP3A4 as the enzymes responsible for its N-oxidation. nih.gov The N-oxidation of the antiarrhythmic agent mexiletine (B70256) was found to involve CYP1A2, CYP2E1, and CYP2B6. tandfonline.com While many of these specific studies are conducted using human enzymes, the broad substrate specificity and conserved nature of these enzyme families make them relevant in non-human contexts as well. For instance, P450 enzymes from the fungus Bacillus megaterium are well-studied models for this class of enzymes. psu.edu The reduction of certain N-oxides can also involve P450 systems, highlighting their dual role in both the formation and reduction of this functional group. acs.org
Flavin-containing monooxygenases (FMOs) are a family of NADPH-dependent enzymes that specialize in the oxygenation of soft nucleophilic heteroatoms, particularly nitrogen and sulfur. taylorandfrancis.comhyphadiscovery.com N-oxide formation is a major reaction catalyzed by FMOs. hyphadiscovery.comhyphadiscovery.com These enzymes are located in the endoplasmic reticulum and are distinct from the P450 system. taylorandfrancis.com
FMOs catalyze the N-oxygenation of a wide range of substrates, including primary, secondary, and tertiary amines. benthamscience.comwikipedia.org In rats, FMO3 is an essential hepatic enzyme that catalyzes the oxygenation of numerous nitrogen-containing dietary compounds and drugs. uniprot.org Studies comparing FMOs and P450s have shown that FMOs can be significantly more efficient at catalyzing N-oxidation for certain substrates. For the M(1)-muscarinic agonist xanomeline, expressed FMOs formed the corresponding N-oxide at a much higher rate than expressed P450s. nih.gov Microbial biotransformation, which utilizes microbial enzymes that can be homologous to mammalian FMOs, has proven to be an effective method for producing N-oxide metabolites that are otherwise difficult to synthesize chemically. hyphadiscovery.com
Table 2: Key Enzymes in N-Oxide Biotransformation (Non-Human Context)
| Enzyme Family | Role in N-Oxide Metabolism | Example Substrates/Reactions (Illustrative) |
|---|
| Cytochrome P450 (P450s) | Formation (N-Oxidation): Catalyze the insertion of an oxygen atom into nitrogen-containing compounds. hyphadiscovery.compsu.eduReduction: Some P450 systems can also reduce N-oxides back to amines. acs.org | N-oxidation of various drugs and xenobiotics. nih.govtandfonline.com | | Flavin-Containing Monooxygenases (FMOs) | Formation (N-Oxidation): Efficiently catalyze the N-oxygenation of nucleophilic primary, secondary, and tertiary amines. hyphadiscovery.combenthamscience.comwikipedia.org | N-oxidation of trimethylamine (B31210), nicotine, and xanomeline. taylorandfrancis.comuniprot.orgnih.gov | | Other Reductases (e.g., Aldehyde Oxidase, Xanthine Oxidase) | Reduction: Catalyze the reduction of N-oxides to the corresponding amines, often under hypoxic conditions. researchgate.net | Reduction of quinoxaline-1,4-dioxides. researchgate.net |
N-Dealkylation Pathways of Amine N-oxides
The metabolic transformation of amines is a critical aspect of pharmacology and toxicology. While secondary and tertiary alkylamino groups are typically metabolized through oxidative N-dealkylation by Cytochrome P450 (CYP450) isozymes, tertiary amines are also susceptible to metabolic N-oxidation. mdpi.comnih.gov This latter process is catalyzed by Flavin-containing monooxygenases (FMO) and results in the formation of N-oxide products. mdpi.comnih.gov
The N-dealkylation of these N-oxides is a significant metabolic pathway. mdpi.com Mechanistically, the process often involves the CYP450-catalyzed hydroxylation of the carbon atom attached directly to the nitrogen (the α-carbon). mdpi.com This creates a highly unstable hydroxylated intermediate, which then spontaneously decomposes to yield the N-dealkylated secondary amine and an aldehyde or ketone. mdpi.commdpi.com This pathway is crucial in the metabolism of numerous xenobiotics, including various alkaloids. mdpi.com Studies on the metabolism of alkaloids from Alstonia scholaris have identified N-oxidation as a key reaction for vallesamine-type alkaloids, indicating that these compounds are substrates for such metabolic transformations in vivo. researchgate.nettandfonline.com The formation of this compound is therefore a recognized metabolic step, which can be followed by further transformations such as N-dealkylation.
Mechanistic Studies on N-Oxide-Mediated Biological Processes (Non-Clinical)
The N-oxide functional group possesses a strong dipole moment, a feature that can be exploited in the design of enzyme inhibitors. psu.edu This dipole can mimic the polarized bonds that are often involved in the transition states of enzyme-catalyzed reactions, allowing N-oxides to act as potent transition-state analogue inhibitors. psu.edu This principle has been demonstrated in studies of 2,3-epoxysqualene cyclases, which are involved in sterol biosynthesis. psu.edu
Research has shown that N-oxide derivatives of long-chain tertiary amines are systematically more powerful inhibitors of these cyclases than their corresponding parent amines. psu.edu For example, 2-aza-2,3-dihydrosqualene-N-oxide shows significantly greater inhibitory activity against both (1)-β-amyrin and -lanosterol cyclases compared to its parent amine. psu.edu The N-oxide's structural and electronic properties resemble a possible transition state during the initial oxirane ring-opening step of the cyclization reaction. psu.edu The inhibition by 2-aza-2,3-dihydrosqualene-N-oxide was found to be non-competitive, with a high affinity for both cyclases. psu.edu This highlights a key mechanism where the N-oxide moiety enhances biological activity by mimicking a key electronic feature of an enzymatic reaction.
Table 1: Comparative Inhibition of 2,3-Epoxysqualene Cyclases by Tertiary Amines and Their N-Oxides Data extracted from a study on 2,3-epoxysqualene-sterol cyclase inhibitors. psu.edu
| Compound | Parent Amine (Structure) | N-Oxide Derivative | I50 (µM) - Parent Amine (Pea) | I50 (µM) - N-Oxide (Pea) | I50 (µM) - Parent Amine (Rat Liver) | I50 (µM) - N-Oxide (Rat Liver) |
|---|---|---|---|---|---|---|
| 1 | 2-Aza-2,3-dihydrosqualene (N,N-dimethyl) | 2-Aza-2,3-dihydrosqualene-N-oxide | 1 | 0.15 | 7.5 | 2.5 |
| 2 | 2-Aza-2,3-dihydrosqualene (N,N-diethyl) | N,N-Diethylazasqualene N-oxide | 0.55 | 0.04 | 1.8 | 0.25 |
Metabolomics is a powerful technique used to create comprehensive profiles of low-molecular-weight metabolites in biological systems, providing insight into the metabolic fate of compounds and their effects on cellular pathways. tandfonline.comprodigest.eu This approach has been applied to study the metabolism of natural products, including complex alkaloidal mixtures. rhhz.netnih.gov
In a non-human in vivo study, the metabolism of an alkaloidal extract from the leaves of Alstonia scholaris, which contains vallesamine-type alkaloids, was investigated in rats. researchgate.nettandfonline.com Using ultra-high performance liquid chromatography coupled with mass spectrometry (UHPLC/qTOF-MS), researchers identified numerous metabolites in plasma, urine, and feces after oral administration. researchgate.net The analysis revealed that vallesamine-type alkaloids undergo several major metabolic reactions, including hydroxylation, glucuronidation, and N-oxidation. researchgate.nettandfonline.com The identification of N-oxide metabolites confirms that Vallesamine is processed through this pathway in vivo, leading to the formation of this compound. tandfonline.com
Table 2: Primary Metabolic Pathways of Alstonia scholaris Alkaloids in Rats Based on in vivo metabolomic analysis. tandfonline.com
| Alkaloid Type | Major Metabolic Pathways |
|---|---|
| Scholaricine-type | Glucuronidation, N-oxidation |
| Vallesamine-type | Hydroxylation, Glucuronidation, N-oxidation |
| Picrinine-type | Demethylation, Hydroxylation, Dehydrogenation |
The metabolic processing of xenobiotics, such as alkaloids, is intrinsically linked with core cellular pathways, including those governing oxidative stress and amino acid metabolism. mdpi.com Oxidative stress reflects an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. clinmedjournals.org Metabolic reactions like hydroxylation and N-oxidation, which are known pathways for vallesamine-type alkaloids, are catalyzed by enzymes (CYP450s, FMOs) that are central to the cell's redox system. mdpi.comtandfonline.com
The metabolism of these alkaloids can influence the cell's oxidative state. Furthermore, amino acid metabolism plays a significant role in managing redox balance. mdpi.com For instance, amino acids such as cysteine and methionine are precursors for the synthesis of glutathione, a major endogenous antioxidant. mdpi.com Other amino acids are involved in pathways that can either produce or neutralize ROS. mdpi.com While direct metabolomic studies detailing the specific impact of this compound on amino acid profiles and oxidative stress markers are not extensively documented, its formation via oxidative pathways suggests an inherent interaction with these systems. tandfonline.com The detoxification and elimination of Vallesamine and its N-oxide, for example through glucuronidation, also draw upon cellular resources that are linked to carbohydrate and energy metabolism, further illustrating the integration of xenobiotic metabolism with fundamental cellular processes. tandfonline.com
Research Findings and Biological Context
Research on Vallesamine N-oxide is often conducted within the broader context of studies on Alstonia scholaris alkaloids and monoterpene indole (B1671886) alkaloids. While specific detailed biological activity data solely for this compound is not prominently featured in the search results, research on alkaloid N-oxides in general indicates diverse biological activities, including antibiotic and cytotoxic effects. acs.org Electrochemical studies have shown that alkaloid N-oxides can be reduced back to their original alkaloid form, providing insights into their metabolic and degradation processes. mdpi.com The presence of the N-oxide group can influence the interaction of the alkaloid with biological targets. mdpi.com Studies on Alstonia scholaris alkaloids, including Vallesamine, have investigated various activities such as anti-inflammatory and analgesic effects. researchgate.netnih.gov
Future Directions and Research Perspectives in Vallesamine N Oxide Chemistry
Development of Novel Synthetic Strategies for Complex Vallesamine N-oxide Structures
The synthesis of complex alkaloids like this compound remains a formidable challenge. While partial synthesis from related natural products has been demonstrated, the development of efficient and scalable total synthesis routes is a primary goal for future research.
Current approaches often rely on the late-stage oxidation of the corresponding tertiary amine. A classic laboratory model for the formation of the related alkaloid vallesamine involves a modified Polonovsky reaction on stemmadenine (B1243487) N-oxide, highlighting the potential of N-oxides as key synthetic intermediates. rsc.org Future strategies are expected to move beyond these semi-synthetic methods towards more versatile and convergent total syntheses.
Key areas of development include:
Stereoselective N-Oxidation: The development of chiral reagents or catalytic methods for the diastereoselective oxidation of vallesamine-type precursors is crucial. This would allow for precise control over the stereochemistry of the N-oxide, which is often challenging in complex, sterically hindered molecules.
Early-Stage N-Oxide Introduction: Rather than being a final step, the N-oxide functionality could be incorporated earlier in the synthetic sequence. This could involve strategies like the controlled reduction of a nitro group or the use of building blocks that already contain the N-oxide moiety. mdpi.com
Biomimetic Synthesis: Further exploration of biomimetic approaches, inspired by the proposed biogenetic pathway from stemmadenine N-oxide, could lead to highly efficient and atom-economical syntheses. rsc.org This involves harnessing reaction cascades that mimic the proposed enzymatic transformations in the plant.
| Synthetic Strategy | Description | Potential Advantages | Key Challenges |
| Late-Stage Oxidation | Oxidation of the final tertiary amine precursor using reagents like mCPBA or H₂O₂. nih.gov | Utilizes established methods; precursor may be more stable. | Lack of stereoselectivity; potential for over-oxidation or side reactions. |
| Biomimetic Polonovsky-type Reaction | Fragmentation-rearrangement of an N-oxide precursor (e.g., from Stemmadenine N-oxide) to form the Vallesamine core. rsc.org | High efficiency; potential for biomimetic elegance and step-economy. | Requires access to complex, advanced precursors. |
| Convergent Synthesis with N-Oxide Building Blocks | Synthesizing key fragments of the molecule, one of which already contains the N-oxide, followed by their assembly. | Modularity; allows for easier analogue generation. | Synthesis of stable, functionalized N-oxide building blocks can be difficult. |
| Controlled Nitro Group Reduction | Designing a synthesis where a strategically placed nitro group is reduced to a hydroxylamine (B1172632) and subsequently cyclized or oxidized to the N-oxide. mdpi.com | Introduces the N-O bond without harsh external oxidants. | Requires careful control of reduction conditions to avoid full reduction to the amine. |
Advanced Spectroscopic Methodologies for Microscale Analysis of this compound
The structural elucidation of this compound, especially when isolated in minute quantities from natural sources, demands sophisticated analytical techniques. Future research will focus on enhancing the sensitivity and resolution of spectroscopic methods for microscale analysis.
The presence of the N-oxide group induces characteristic shifts in NMR spectra and unique vibrations in IR spectra. In NMR, the introduction of the oxygen atom leads to a downfield shift for neighboring protons and carbons. nih.gov In IR spectroscopy, the N⁺–O⁻ bond typically shows a distinct vibration band in the range of 928-971 cm⁻¹. nih.govnih.gov
Future advancements in this area will likely involve:
Cryogenic and Capillary NMR: The use of cryogenically cooled probes and capillary NMR will enable the acquisition of high-resolution 1D and 2D NMR data from sub-milligram quantities of isolated this compound, which is essential for definitive structure confirmation.
Hyphenated Mass Spectrometry Techniques: The coupling of liquid chromatography with high-resolution mass spectrometry (LC-Q-ToF-MS) is invaluable for identifying this compound in complex plant extracts. nih.gov Future work will focus on developing MS/MS fragmentation libraries specific to N-oxide alkaloids to allow for rapid and unambiguous identification.
Computational Spectroscopy: The integration of Density Functional Theory (DFT) calculations with experimental data will become routine. mdpi.com DFT can predict NMR chemical shifts and IR frequencies with high accuracy, providing a powerful tool to confirm proposed structures and resolve conformational ambiguities, which are common in the rigid skeletons of these alkaloids.
| Spectroscopic Technique | Information Provided for N-Oxides | Future Perspective |
| Nuclear Magnetic Resonance (NMR) | Downfield shifts for α-protons and α/β-carbons relative to the parent amine. nih.govmdpi.com | Use of capillary and cryogenic probes for microgram-scale analysis; advanced 2D/3D experiments. |
| Mass Spectrometry (MS) | Accurate mass determination of [M+H]⁺ ion; characteristic fragmentation patterns. nih.gov | Development of LC-MS/MS methods for trace detection in metabolomic studies; fragmentation pathway analysis. |
| Infrared (IR) Spectroscopy | Characteristic N⁺–O⁻ stretching vibration band, typically observed around 930-970 cm⁻¹. nih.govnih.gov | Micro-FTIR for analysis of minute samples or mapping distribution in plant tissues. |
| Computational Chemistry (DFT) | Prediction of NMR chemical shifts, coupling constants, and IR vibrational frequencies to validate experimental data. mdpi.com | Routine use in combination with experimental data to resolve complex stereochemical and conformational questions. |
Elucidation of Undiscovered Biogenetic Pathways and Intermediates
While a plausible biogenetic model for the formation of the related vallesamine exists, the complete enzymatic pathway leading to this compound in plants is far from understood. It has been proposed that N-oxides are the true precursors for this class of alkaloids, with stemmadenine N-oxide being a key intermediate that undergoes fragmentation and rearrangement. rsc.org
Future research must focus on validating this hypothesis and identifying the specific enzymes involved. This will require a multi-disciplinary approach:
Genomics and Transcriptomics: Sequencing the genomes and transcriptomes of Alstonia species will allow for the identification of candidate genes encoding enzymes like cytochrome P450s or flavin-containing monooxygenases (FMOs), which are known to catalyze N-oxidation reactions. hyphadiscovery.com
Metabolomics and Isotopic Labeling: Advanced mass spectrometry-based metabolomics can map the full spectrum of alkaloids and potential intermediates within the plant. Feeding experiments using isotopically labeled precursors (e.g., ¹³C- or ¹⁵N-tryptophan or stemmadenine) can trace the flow of atoms through the pathway to confirm precursor-product relationships.
Enzyme Characterization: Once candidate genes are identified, the corresponding enzymes can be expressed in heterologous systems (e.g., yeast or E. coli) and their activity confirmed in vitro using putative substrates like stemmadenine to demonstrate their precise role in forming the N-oxide intermediate.
Exploration of this compound in Chemo-enzymatic Synthesis
Chemo-enzymatic synthesis, which combines the efficiency of chemical reactions with the high selectivity of biocatalysts, offers a promising future for producing complex molecules like this compound and its analogues. Enzymes can provide solutions to key challenges in alkaloid synthesis, particularly in achieving high stereoselectivity.
The exploration in this field will likely proceed along two main avenues:
Enzymatic N-Oxidation: The enzymes identified through biogenetic studies (Section 6.3), such as specific P450s or FMOs, could be harnessed as biocatalysts. These could be used in whole-cell biotransformation systems or as isolated enzymes to perform the N-oxidation of a synthetic vallesamine precursor with perfect stereocontrol, a feat that is difficult to achieve with chemical oxidants. The creation of artificial pathways in microbial hosts is a demonstrated strategy for producing novel N-oxides. nih.gov
This compound as a Substrate: The N-oxide itself can be a substrate for other enzymatic transformations. For example, enzymes such as glycosyltransferases or hydroxylases could be used to modify the this compound scaffold at other positions, creating a library of novel derivatives that would be inaccessible through traditional chemical synthesis. This approach allows for the rapid generation of molecular diversity for biological screening.
Mechanistic Investigation of N-Oxide Functionality in Diverse Biological Contexts (Non-Human)
The biological role of this compound within the source plant and its interactions with other organisms are largely unknown. The N-oxide functionality dramatically increases the polarity of the alkaloid, which strongly suggests a specific biological purpose.
A prevalent hypothesis for alkaloid N-oxides is that they serve as a detoxified, water-soluble storage or transport form of the more biologically active tertiary amine. nih.gov The plant may store the N-oxide in the vacuole, sequestering it from other cellular machinery. Upon tissue damage by an herbivore, a plant enzyme could reduce the N-oxide back to the more toxic parent alkaloid as a chemical defense mechanism. Conversely, some herbivores are known to detoxify ingested alkaloids by converting them into N-oxides. nih.gov For certain alkaloids, the N-oxide form has been shown to have reduced biological activity compared to the parent amine, supporting this detoxification hypothesis. mdpi.com
Future research should aim to rigorously test these hypotheses for this compound:
Ecological Chemistry: Investigating the interactions between Alstonia plants and their natural herbivores. This involves quantifying the levels of this compound and its parent amine in plant tissues and analyzing the metabolic fate of these compounds in insects that consume the plant.
Plant Biochemistry: Searching for and characterizing plant enzymes (reductases) that can convert this compound back to its tertiary amine form. The presence of such an enzyme would provide strong evidence for its role as an activatable defense compound.
Intra-plant Transport: Using techniques like tissue-specific metabolomics to determine where this compound is synthesized and stored within the plant, clarifying its role in transport and sequestration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
